Restricted Caryl–N Rotation in the 3‑Methylphenyl Hydrazone Evidenced by Variable‑Temperature PMR
High‑resolution PMR spectroscopy of acetone methylphenylhydrazone reveals that the 3‑methylphenyl ring does not undergo free rotation around the Caryl–N bond. In contrast, the unsubstituted acetone phenylhydrazone exhibits conformational freedom under the same conditions. The restricted rotation is directly observable as temperature‑invariant spectral multiplicity between −14 °C and +80 °C [REFS‑1].
Unsubstituted phenyl analogue: free rotation under same conditions.
| Evidence Dimension | Rotational barrier of phenyl ring around Caryl–N bond |
|---|---|
| Target Compound Data | Rotation of 3‑methylphenyl ring hindered; absence of free rotation confirmed by PMR from −14 °C to +80 °C |
| Comparator Or Baseline | Acetone phenylhydrazone (unsubstituted): no evidence of hindered rotation under the same conditions (spectral features consistent with free rotation) |
| Quantified Difference | Qualitative difference (restricted vs. free rotation); quantitative ΔG‡ not reported in the cited study |
| Conditions | PMR spectroscopy, neat or solution (solvent not specified), temperature range −14 °C to +80 °C |
Why This Matters
Restricted rotation influences the compound’s conformational pre‑organisation and binding geometry in metal coordination and supramolecular assemblies, making the 3‑methylphenyl isomer a distinct ligand scaffold compared with the conformationally flexible unsubstituted analogue.
- [1] B. A. Arbuzov, Yu. Yu. Samitov, Yu. P. Kitaev. Nuclear magnetic resonance spectra of protons and structure of azines and phenylhydrazones. Russian Chemical Bulletin, 1966, 15, 41–49. DOI: 10.1007/BF00845831. View Source
